5-(Chloroacetylamino)uracil

Description

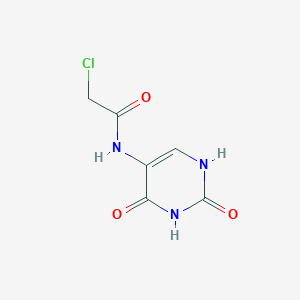

5-(Chloroacetylamino)uracil is a chemically modified uracil derivative characterized by a chloroacetyl group attached to the amino substituent at the C-5 position of the pyrimidine ring.

Properties

Molecular Formula |

C6H6ClN3O3 |

|---|---|

Molecular Weight |

203.58 g/mol |

IUPAC Name |

2-chloro-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |

InChI |

InChI=1S/C6H6ClN3O3/c7-1-4(11)9-3-2-8-6(13)10-5(3)12/h2H,1H2,(H,9,11)(H2,8,10,12,13) |

InChI Key |

HPHUJFLDBKOWSX-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1)NC(=O)CCl |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)NC(=O)CCl |

solubility |

30.5 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 5-(Chloroacetylamino)uracil

Pharmacological Activity

Anticancer Activity

Anticonvulsant Effects

- Triazole Derivatives : Compounds 3d and 3h demonstrate 70–80% seizure reduction in PTZ models, outperforming carbamazepine in safety profiles .

Toxicity and Resistance Profiles

Neurotoxicity

Cytotoxicity

- 5-Arylaminouracils: Dose-dependent toxicity in GBM-6138 glioblastoma cells (IC₅₀ = 2.3–9 μM; ).

- This compound: Selective activity against cathepsin B without broad cytotoxicity, suggesting a favorable therapeutic index .

Analytical and Industrial Considerations

- Chemical Analysis : Techniques like HPLC and NMR are critical for verifying purity, as impurities in uracil derivatives can alter bioactivity ().

- Scalability: Silylation and phase-transfer catalysis () enable gram-scale production of this compound, contrasting with labor-intensive methods for AzBBU .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.